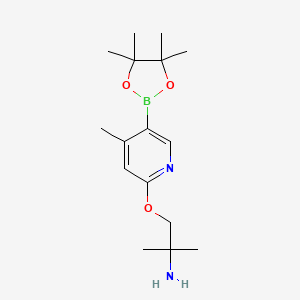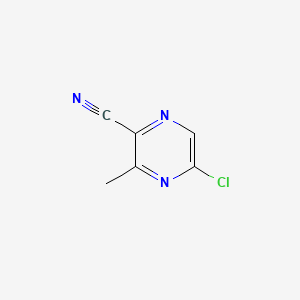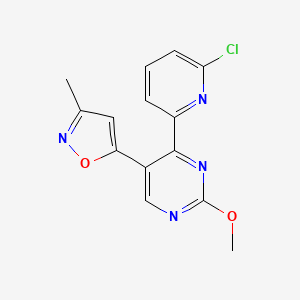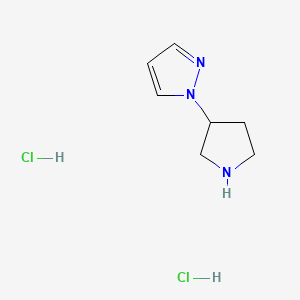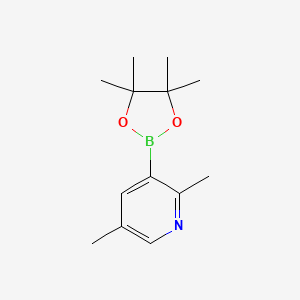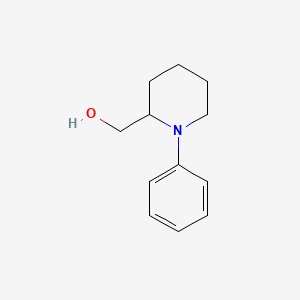
(1-Fenilpiperidin-2-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylpiperidin-2-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
(1-Phenylpiperidin-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential therapeutic applications, including its use as an antimalarial agent . In medicine, it is being explored for its potential use in drug discovery and development . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Phenylpiperidin-2-yl)methanol . These factors can include temperature, pH, and the presence of other substances.
Métodos De Preparación
The synthesis of (1-Phenylpiperidin-2-yl)methanol involves several synthetic routes and reaction conditions. One common method is the regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond . The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . Industrial production methods often involve optimizing these reactions for large-scale synthesis.
Análisis De Reacciones Químicas
(1-Phenylpiperidin-2-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Comparación Con Compuestos Similares
(1-Phenylpiperidin-2-yl)methanol can be compared with other similar compounds, such as 1-(4-fluorobenzyl)piperidin-4-yl, 4-fluorophenyl methanol, and 1-(3,4-dichlorobenzyl)piperidin-4-yl, 4-fluorophenyl methanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of (1-Phenylpiperidin-2-yl)methanol lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications .
Propiedades
IUPAC Name |
(1-phenylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNPZOALFZNEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705977 |
Source


|
| Record name | (1-Phenylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246743-90-7 |
Source


|
| Record name | (1-Phenylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
